molecular formula C9H12N2O3 B13926391 Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate

Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13926391
M. Wt: 196.20 g/mol
InChI Key: ZWMMZWSTIADWMC-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl glycinate hydrochloride with acetic anhydride and methylhydrazine. The reaction typically occurs under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method enhances safety and efficiency by allowing precise control over reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-acetyl-4-methyl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)8-5(2)7(6(3)12)10-11-8/h4H2,1-3H3,(H,10,11)

InChI Key

ZWMMZWSTIADWMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C(=O)C)C

Origin of Product

United States

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